molecular formula C7H10BNO2 B1597851 4,6-Dimethylpyridine-3-boronic acid CAS No. 1001907-68-1

4,6-Dimethylpyridine-3-boronic acid

Cat. No.: B1597851
CAS No.: 1001907-68-1
M. Wt: 150.97 g/mol
InChI Key: RKHAMMYSSVBPFN-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-3-boronic acid (CAS: 1622217-32-6), often stabilized as its pinacol ester, is a boronic acid derivative with the molecular formula C₁₃H₂₀BNO₂ and a molecular weight of 233.11 g/mol . The compound features a pyridine ring substituted with methyl groups at the 4- and 6-positions and a boronic acid moiety at the 3-position. Its pinacol ester form enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(4,6-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHAMMYSSVBPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376730
Record name 4,6-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-68-1
Record name B-(4,6-Dimethyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4,6-Dichloropyrimidine (Analogous to Pyridine Core)

A patented method describes the preparation of 4,6-dichloropyrimidine, which can be adapted for pyridine analogs:

Step Reagents & Conditions Outcome
1 Formamide, absolute ethanol, sodium ethoxide, diethyl malonate; heating at 70-90 °C Formation of 4,6-dihydroxypyrimidine
2 Hydrochloric acid treatment to adjust pH to 2-6; cooling and centrifugation Isolation of 4,6-dihydroxypyrimidine
3 Reaction of 4,6-dihydroxypyrimidine with thionyl chloride and chlorination catalyst in dichloroethane Conversion to 4,6-dichloropyrimidine

This method achieves over 83% yield and is industrially scalable with environmental considerations. Although this patent focuses on pyrimidine, similar halogenation strategies apply to pyridine derivatives, including 4,6-dimethylpyridine.

Specific Synthetic Example for 4,6-Dimethylpyridine-3-boronic Acid

Although direct literature on this compound is limited, analogous procedures for substituted pyridine boronic acids are reported:

  • Starting with 3-formyl phenyl boronic acid analogs, condensation with substituted anilines under reflux in ethanol yields boronic acid derivatives.
  • For pyridine derivatives, halogenated 4,6-dimethylpyridine can be metalated (e.g., with n-BuLi) at the 3-position, then reacted with trialkoxyboranes to yield the boronic ester, which upon hydrolysis gives the boronic acid.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Halogenation of pyridine core Formamide, sodium ethoxide, diethyl malonate, thionyl chloride Heating 70-90 °C, acidification, chlorination High yield, scalable Multi-step, requires chlorination catalysts
Metalation and borylation n-BuLi or Mg reagent, trialkoxyboranes (B(OMe)3, B(OiPr)3) Low temperature, inert atmosphere Selective C-B bond formation Sensitive to moisture, side reactions possible
Aminoborinate formation for purification Amino alcohols (e.g., ethanolamine) Mild acidic conditions Stabilizes borinic acids, easier purification Additional step

Research Findings and Practical Considerations

  • The choice of borylating agent significantly affects yield and purity; bulkier alkoxy groups on boranes reduce side reactions.
  • Purification of boronic acids is challenging due to sensitivity to oxidation and protodeboronation; forming aminoborinates improves stability.
  • Industrial methods emphasize environmentally friendly processes, such as recycling solvents and minimizing hazardous reagents like thionyl chloride.
  • Reaction pH control during hydrolysis is crucial to avoid decomposition of boronic acid products.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

Pyridine boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides. For example:

  • Regioselectivity in polyhalogenated pyridines : Studies on 3,4,5-tribromo-2,6-dimethylpyridine revealed that Suzuki coupling with ortho-methoxyphenylboronic acid occurs preferentially at the C4 position due to steric and electronic factors .

  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and bases (K₃PO₄ or Na₂CO₃) are effective for coupling reactions .

Table 1: Representative Suzuki-Miyaura Reaction Conditions

SubstrateBoronic AcidCatalyst SystemBaseYield (%)
3,4,5-tribromo-2,6-lutidineortho-methoxyphenylPd(OAc)₂, SPhosK₃PO₄56–60
3,4-dibromo-5-aryl-pyridineVaried aryl boronic acidsPd₂(dba)₃, XPhosK₃PO₄44–55

Oxidation Reactions

Boronic acids oxidize to alcohols or ketones under mild conditions. For example:

  • Hydrogen peroxide-mediated oxidation : Converts boronic acids to hydroxyl groups, a pathway observed in 2,4-dimethylpyridine-3-boronic acid derivatives.

  • pH-dependent reactivity : Boronic acids form tetrahedral boronate anions at high pH, enhancing oxidation rates .

Table 2: Oxidation Outcomes for Pyridine Boronic Acids

CompoundOxidizing AgentProductConditions
2,4-dimethylpyridine-3-boronic acidH₂O₂Pyridinyl alcoholpH 7–9, 25°C
Phenylboronic acidO₂PhenolBasic aqueous

Substitution and Functionalization

The boronic acid group can undergo substitution with nucleophiles (e.g., amines, alcohols):

  • Transmetalation : Boronic esters directly transmetalate with palladium without prior hydrolysis in some systems .

  • Radical borylation : Desulfurative borylation of thiols using diboron reagents (e.g., B₂(OH)₄) under light yields boronoalanine derivatives .

Comparative Reactivity

Table 3: Reactivity Trends in Pyridine Boronic Acids

CompoundSuzuki Coupling EfficiencyOxidation RateNotes
2,4-dimethylpyridine-3-boronic acidHigh (steric hindrance)ModerateMethyl groups slow transmetalation
3-pyridylboronic acidModerateFastElectron-deficient ring
8-quinolinylboronic acidLowSlowStrong B–N coordination

Mechanistic Insights

  • Transmetalation : In iron-catalyzed Suzuki couplings, tert-butyl lithium activates boronic esters, enabling coupling with aryl chlorides .

  • Radical pathways : PTA (phosphine-based catalyst) facilitates boron-centered radical formation in desulfurative borylation .

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

2,6-Dimethylpyridine-3-boronic Acid (CAS: 693774-55-9)

  • Molecular Formula: C₇H₁₀BNO₂; MW: 150.97 g/mol .
  • Key Properties :
    • Boiling Point: 295.8°C (predicted).
    • Density: 1.14 g/cm³.
    • pKa: 4.35 (predicted).
    • Storage: Requires inert atmosphere and freezing (-20°C) .
  • Structural Differences: The methyl groups are at the 2- and 6-positions instead of 4- and 6-positions.
  • Applications : Used in similar coupling reactions but may exhibit lower stability due to the absence of a pinacol ester group .

2,6-Dimethoxypyridine-3-boronic Acid

  • Molecular Formula: C₇H₁₀BNO₄; MW: 199.97 g/mol.
  • Key Properties :
    • SMILES: B(C1=C(N=C(C=C1)OC)OC)(O)O.
    • PubChem CID: 2762707 .
  • Structural Differences : Methoxy groups at 2- and 6-positions introduce electron-donating effects, enhancing nucleophilicity compared to methyl groups. This may accelerate coupling reactions but reduce stability under acidic conditions.

(6-Cyanopyridin-3-yl)boronic Acid (CAS: 1011722-07-8)

  • Key Properties : Similarity score of 0.76 to 4,6-dimethylpyridine-3-boronic acid .

Stability and Handling

  • This compound Pinacol Ester : The pinacol ester form mitigates hygroscopicity and enhances shelf life compared to the free boronic acid .
  • Free Boronic Acids : Compounds like 2,6-dimethylpyridine-3-boronic acid require stringent storage (-20°C, inert atmosphere) due to sensitivity to moisture and oxidation .

Reactivity in Cross-Coupling Reactions

  • Steric Effects : The 4,6-dimethyl substitution in the target compound reduces steric hindrance at the reactive 3-position compared to 2,6-dimethyl analogs, facilitating faster coupling .
  • Electronic Effects: Methyl groups are mildly electron-donating, whereas methoxy or cyano substituents (in analogs) significantly alter electronic density, affecting reaction rates and yields .

Material Science

  • Methoxy-Substituted Analogs : Their enhanced solubility in polar solvents makes them suitable for organic electronic materials .

Biological Activity

4,6-Dimethylpyridine-3-boronic acid (CAS Number: 1001907-68-1) is a boronic acid derivative with a molecular formula of C7H10BNO2 and a molecular weight of 150.97 g/mol. Its unique structure allows it to participate in various biological interactions, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their biological activity. The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases and proteasomes by binding to the active site.
  • Cell Signaling Modulation : They may influence signaling pathways by interacting with proteins involved in cellular processes.
  • Antioxidant Properties : Some studies suggest that boronic acids exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on various studies:

Activity IC50/Effect Reference
KAT6A InhibitionIC50 = 670 nM
Antioxidant ActivityModerate (compared to ascorbic acid)
Cell Viability EnhancementUp to 71% increase in viability

Case Study 1: KAT6A Inhibition

A study investigating the inhibition of KAT6A (a histone acetyltransferase) demonstrated that this compound significantly reduced H3K23 acetylation levels in ZR-75-1 cells. The treatment resulted in an IC50 of 670 nM, indicating its potential as a therapeutic agent for cancers associated with KAT6A overexpression .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, boron-based compounds similar to this compound were evaluated for their ability to protect neuronal cells from amyloid-beta-induced toxicity. The results showed that these compounds could enhance cell viability by up to 71% at certain concentrations, suggesting a promising avenue for Alzheimer's disease treatment .

Research Findings

Recent literature indicates that the biological activities of boronic acids like this compound are being explored extensively:

  • Antioxidant Properties : Research has shown that boron-based compounds can mitigate oxidative stress in neuronal models, which is critical for neurodegenerative diseases .
  • Therapeutic Potential : The compound's ability to inhibit specific enzymes suggests its utility in drug development for various conditions, including cancer and neurodegenerative diseases .

Q & A

Q. Best practices for waste disposal and environmental safety.

  • Methodological Answer :
  • Neutralize waste with aqueous NaOH (pH 7–8) to convert boronic acids to less reactive borates.
  • Absorb spills with inert materials (e.g., sand) and dispose as hazardous organic waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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